molecular formula C32H57NO9 B138981 Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 135198-09-3

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No. B138981
M. Wt: 599.8 g/mol
InChI Key: OVJOCMMUDZDWMP-NYDDOVQGSA-N
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Description

“Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside” is a carbohydrate-based surfactant . It’s a biomedical compound with remarkable potential, especially against the menacing trio of breast, lung, and colon cancers .


Molecular Structure Analysis

The molecular formula of this compound is C32H57NO9 . Its molecular weight is 599.8 . The InChI key is OVJOCMMUDZDWMP-NYDDOVQGSA-N .


Physical And Chemical Properties Analysis

The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .

Scientific Research Applications

Modification of Carbohydrates for Enhanced Biological Activities

Chemical modifications of carbohydrates, such as D-glucans, have shown significant promise in enhancing their solubility and biological activities (Kagimura et al., 2015). Such modifications include sulfonylation, carboxymethylation, phosphorylation, and acetylation, which can impact their functionalities. Derivatized D-glucans, for example, have demonstrated potent biological activity as anticoagulants, antitumors, antioxidants, and antivirals. These findings suggest a potential application area for octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside in enhancing the biological activities of glucan-based compounds through chemical modification.

Therapeutic and Antioxidant Applications

The therapeutic potential of chemically modified carbohydrates extends to various health conditions. N-acetylcysteine (NAC), a derivative of cysteine, has been extensively studied for its antioxidant and therapeutic applications (Lasram et al., 2015; Rushworth & Megson, 2014). Its role in modulating glutamatergic, neurotropic, and inflammatory pathways highlights the importance of chemical modifications in expanding the functional applications of basic compounds. This area of research offers insights into how octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside might be used to develop novel therapeutic agents with antioxidant properties.

Role in Drug Delivery Systems

The exploration of cyclodextrins and their derivatives has revealed their significance in pharmaceuticals and drug delivery systems (Sharma & Baldi, 2016). These compounds, characterized by their ability to form host–guest inclusion complexes, demonstrate the utility of chemically modified carbohydrates in enhancing the solubility and stability of pharmaceutical compounds. Given the structural complexity and functional versatility of octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, it could potentially be applied in the development of novel drug delivery systems that improve drug solubility and efficacy.

Synthetic Chemistry and Enzyme Inhibition

Research into the synthesis of inhibitors for carbohydrate-processing enzymes has highlighted the importance of C-glycoside mimetics (Cipolla et al., 1997). These compounds, including analogues of glycosyl glycerols and glycosyl amino acids, suggest a broad application scope for octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside in inhibiting enzymes involved in carbohydrate metabolism. Such applications could be crucial in the development of new therapeutic agents targeting metabolic disorders and other diseases related to carbohydrate processing.

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJOCMMUDZDWMP-NYDDOVQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147054
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

CAS RN

135198-09-3
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135198-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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